N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 3-fluorophenyl group, a piperidine ring, and an N-benzyl acetamide side chain. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and ability to mimic peptide bonds, making it a common feature in drug discovery . This compound’s structural complexity suggests applications in therapeutic areas such as enzyme inhibition, receptor modulation, or antimicrobial activity, though specific target validation requires further investigation.
Properties
IUPAC Name |
N-benzyl-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-19-8-4-7-18(13-19)21-25-22(29-26-21)17-9-11-27(12-10-17)15-20(28)24-14-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIBOMXKMGLJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the benzylation of the nitrogen atom in the piperidine ring using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups or replace existing ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes or as a precursor for the development of bioactive compounds.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130)
- Structure : Contains a 4-fluorophenyl-substituted oxadiazole and a urea linkage instead of a piperidine-acetamide chain.
- Key Differences: The 4-fluorophenyl group (para-substitution) may alter electronic distribution compared to the meta-substituted 3-fluorophenyl in the target compound.
- Biological Activity : Demonstrated strong binding energy (-8.2 kcal/mol) against SARS-CoV-2 main protease (M<sup>pro</sup>), suggesting utility in antiviral drug design .
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Structure : Replaces the piperidine ring with a pyrrole moiety and substitutes the benzyl group with 2-chlorobenzyl.
- The 2-chlorobenzyl group increases lipophilicity, which may enhance CNS penetration but reduce aqueous solubility.
- Applications : Similar compounds are explored as neurokinin receptor antagonists or antimicrobial agents .
2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide Derivatives
- Structure : Features a phenylsulfonyl-piperidine group and a thioacetamide linkage.
- Thioacetamide replaces the standard acetamide, introducing sulfur-based reactivity (e.g., disulfide bond formation).
- Biological Activity : Exhibited antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), highlighting the role of sulfonyl groups in antimicrobial potency .
5PAM523 (5-fluoro-2-{3-[(3S,6R)-1-[(4-fluorophenyl)carbonyl]-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine)
- Structure : Integrates a pyridine ring and a 4-fluorophenylcarbonyl-piperidine group.
- Stereochemistry (3S,6R) introduces spatial specificity, which could improve target selectivity compared to the achiral target compound.
- Applications : Acts as a metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator, demonstrating the importance of fluorophenyl positioning in CNS drug design .
DS-8500a (GPR119 Agonist)
- Structure: Contains a cyclopropylcarbonyl-phenoxy group and a fluorobenzamide moiety.
- Key Differences :
- The cyclopropane ring enhances metabolic stability by resisting oxidative degradation.
- Fluorine substitution on benzamide aligns with strategies to improve bioavailability and half-life.
- Biological Activity : Activates GPR119 to stimulate glucagon-like peptide-1 (GLP-1) secretion, a mechanism explored for type 2 diabetes therapy .
Structural and Functional Analysis Table
Key Insights from Comparative Analysis
Fluorophenyl Substitution :
- Meta-fluorine (target compound) vs. para-fluorine (Compound 130, 5PAM523) influences electronic effects and steric interactions. Meta-substitution may favor binding to shallow enzyme pockets, while para-substitution enhances π-π stacking in deep hydrophobic regions .
Heterocyclic Core Modifications :
- Replacing piperidine with pyrrole () reduces basicity, impacting solubility and blood-brain barrier penetration. Piperidine derivatives generally exhibit better pharmacokinetic profiles due to balanced lipophilicity .
Functional Group Contributions :
- Sulfonyl () and urea () groups enhance hydrogen-bonding capacity, critical for enzyme inhibition. Acetamide chains (target compound) offer metabolic stability but may require prodrug strategies for optimal bioavailability .
Therapeutic Implications :
- The target compound’s combination of 3-fluorophenyl and piperidine-acetamide suggests versatility in targeting proteases, kinases, or GPCRs. Further studies should prioritize selectivity assays against off-targets like cytochrome P450 enzymes .
Biological Activity
N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring substituted with an oxadiazole moiety and a fluorophenyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole nucleus exhibit significant antimicrobial properties. For instance, derivatives with oxadiazole structures have shown activity against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may similarly inhibit bacterial growth.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 μg/ml |
| Compound B | Escherichia coli | 4 μg/ml |
| N-benzyl... | Pseudomonas aeruginosa | TBD |
Anticancer Potential
The oxadiazole derivatives have been studied for their anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may possess similar anticancer activity.
Case Study:
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to N-benzyl... significantly reduced cell viability in breast (MCF7) and prostate (PC3) cancer cells.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Indoleamine 2,3-dioxygenase (IDO) Modulation : Some compounds in this class have been shown to modulate IDO activity, which is crucial in immune response regulation.
- Inhibition of Kinases : Certain derivatives inhibit kinases involved in cancer cell proliferation.
Structure–Activity Relationship (SAR)
SAR studies reveal that modifications on the piperidine and oxadiazole rings can significantly affect biological activity. For example:
- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) enhances antimicrobial potency.
- Piperidine Modifications : Variations in the piperidine ring can alter lipophilicity and cellular uptake.
Table 2: SAR Analysis of Oxadiazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Fluorine on Phenyl | Increased antimicrobial activity |
| Methyl on Piperidine | Enhanced cytotoxicity |
| Hydroxyl Group | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
